Benzene, 1,4-bis(2-phenylethenyl)-
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Overview
Description
Benzene, 1,4-bis(2-phenylethenyl)-, also known as 1,4-bis(2-phenylethenyl)benzene, is an organic compound with the molecular formula C22H18. It is a derivative of benzene with two phenylethenyl groups attached to the 1 and 4 positions of the benzene ring. This compound is known for its unique structural properties and has been studied for various applications in materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,4-bis(2-phenylethenyl)- can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,4-bis(2-phenylethenyl)- may involve large-scale Wittig reactions or other coupling reactions such as the Heck reaction. These methods are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,4-bis(2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenylethenyl groups to phenylethyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce phenylethyl derivatives .
Scientific Research Applications
Benzene, 1,4-bis(2-phenylethenyl)- has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: The compound is investigated for its potential use in liquid crystal displays (LCDs) and other optoelectronic devices due to its unique optical properties.
Biology and Medicine: Research is ongoing to explore its potential as a fluorescent probe or in drug delivery systems.
Industry: It is used in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which Benzene, 1,4-bis(2-phenylethenyl)- exerts its effects is primarily related to its ability to participate in π-π interactions and its electronic properties. The phenylethenyl groups enhance the compound’s ability to interact with other aromatic systems, making it useful in applications that require strong π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of ethenyl groups.
1,4-Bis(2-cyano-2-phenylethenyl)benzene: Contains cyano groups, which alter its electronic properties and reactivity.
1,3,5-Trinitro-2,4-bis(2-phenylethenyl)benzene: Contains nitro groups, making it more reactive and suitable for different applications.
Uniqueness
Benzene, 1,4-bis(2-phenylethenyl)- is unique due to its specific electronic and structural properties, which make it suitable for applications in optoelectronics and materials science. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
IUPAC Name |
1,4-bis(2-phenylethenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAAWBHHXIWAHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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